molecular formula C17H15N5O B2659486 N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea CAS No. 478046-67-2

N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea

Cat. No.: B2659486
CAS No.: 478046-67-2
M. Wt: 305.341
InChI Key: FCFZSPVQFIPQML-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors. The unique structure of N-(4-methylphenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea typically involves the reaction of 4-methylphenyl isocyanate with 2-(3-pyridinyl)-4-pyrimidinylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-methylphenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-methylphenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.

    Industry: Utilized in the development of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor antagonism, the compound may block receptor activation by competing with endogenous ligands.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]thiourea: Similar structure with a thiourea moiety instead of urea.

    N-(4-methylphenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]carbamate: Contains a carbamate group instead of urea.

    N-(4-methylphenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]amide: Features an amide group in place of urea.

Uniqueness

N-(4-methylphenyl)-N’-[2-(3-pyridinyl)-4-pyrimidinyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(2-pyridin-3-ylpyrimidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-12-4-6-14(7-5-12)20-17(23)22-15-8-10-19-16(21-15)13-3-2-9-18-11-13/h2-11H,1H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFZSPVQFIPQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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